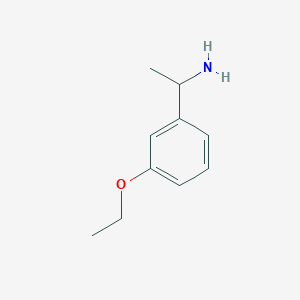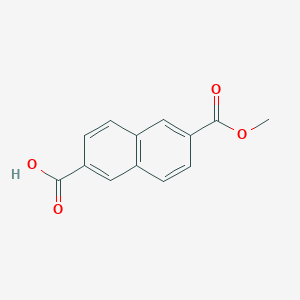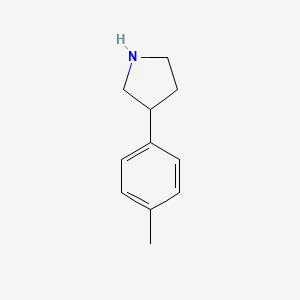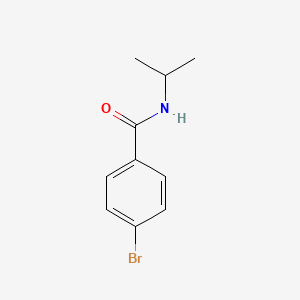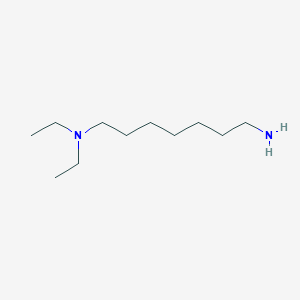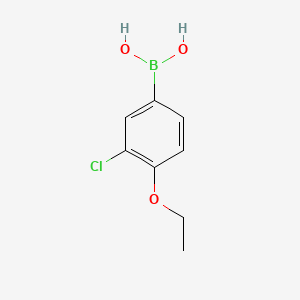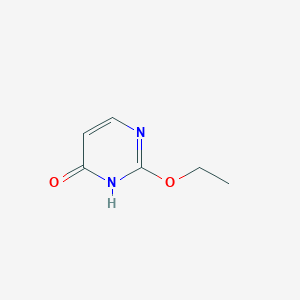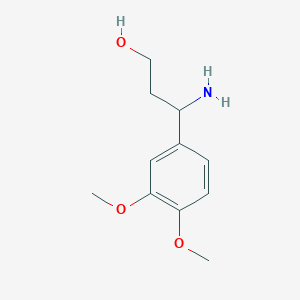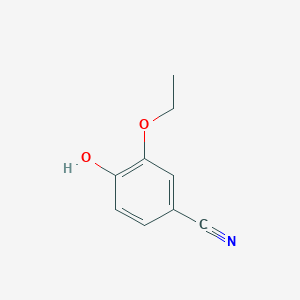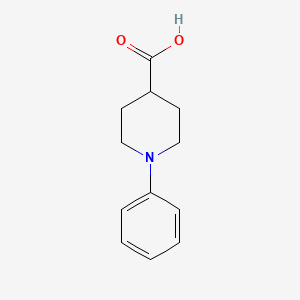
1-フェニルピペリジン-4-カルボン酸
概要
説明
1-Phenylpiperidine-4-carboxylic acid (1-PP4CA) is a synthetic organic compound belonging to the family of phenylpiperidine derivatives. It is a white crystalline solid that has been used in scientific research for decades. As a versatile compound, 1-PP4CA has been used in a variety of applications, including medicinal chemistry, drug discovery, and biochemistry. It has also been used in laboratory experiments to study the effects of various biochemical pathways.
科学的研究の応用
分析化学
1-フェニルピペリジン-4-カルボン酸は、逆相(RP)HPLC法を使用して分析できます。これは、分析化学において化合物を分離および分析するために不可欠です。 このような分析の移動相には、通常、アセトニトリル、水、リン酸が含まれます .
創薬
1-フェニルピペリジン-4-カルボン酸の構造の一部であるピペリジン核は、創薬において重要です。 ピペリジン環へのさまざまな官能基の付加などの修飾は、化合物の生物学的活性と治療の可能性に影響を与える可能性があります .
バイオファーマ生産
バイオ医薬品製造では、1-フェニルピペリジン-4-カルボン酸は、新規医薬品または治療剤の合成および開発に関連するプロトコルおよびプロセスで使用される可能性があります .
先端バッテリー科学
直接言及されていませんが、1-フェニルピペリジン-4-カルボン酸などの化合物は、その構造的特性と反応性のために、先端バッテリー科学研究に関係している可能性があります .
作用機序
Target of Action
1-Phenylpiperidine-4-carboxylic acid is a derivative of the piperidine class of compounds . Piperidine derivatives have been found to interact with various targets in the body, including μ-opioid receptors in the central nervous system . These receptors play a crucial role in pain perception and response .
Mode of Action
The interaction of 1-Phenylpiperidine-4-carboxylic acid with its targets leads to various changes in the body. For instance, when it interacts with μ-opioid receptors, it functions as an analgesic, leading to the inhibition of ascending pain pathways, altering pain perception, and resulting in central nervous system depression . It also has local anesthetic properties as a result of interaction with sodium channels .
Biochemical Pathways
The action of 1-Phenylpiperidine-4-carboxylic acid affects various biochemical pathways. Its analgesic effect is a result of its interaction with the pain pathways in the central nervous system . Moreover, its local anesthetic properties are due to its interaction with sodium channels .
Pharmacokinetics
For instance, meperidine, a piperidine derivative, has a 65% first-pass uptake by the lungs with higher plasma protein binding than morphine .
Result of Action
The molecular and cellular effects of 1-Phenylpiperidine-4-carboxylic acid’s action are primarily related to its analgesic and local anesthetic properties. By interacting with μ-opioid receptors and sodium channels, it alters pain perception and induces central nervous system depression .
生化学分析
Biochemical Properties
Piperidine derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, isonipecotic acid, a piperidine derivative, acts as a GABA A receptor partial agonist .
Cellular Effects
The cellular effects of 1-Phenylpiperidine-4-carboxylic acid are currently unknown. Piperidine derivatives have been found to have various effects on cells. For example, they have been used as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Molecular Mechanism
Piperidine derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Pethidinic acid, a 4-phenyl piperidine derivative, is both a metabolite of and a precursor to pethidine (meperidine), and its production can vary over time .
Dosage Effects in Animal Models
Piperidine derivatives have been found to exhibit various effects at different dosages .
Metabolic Pathways
Metabolism of pethidine to pethidinic acid is carried out mainly by the carboxylesterase enzyme hCE-1 in the liver .
Transport and Distribution
Piperidine derivatives have been found to have various effects on their localization or accumulation .
Subcellular Localization
Piperidine derivatives have been found to have various effects on their activity or function .
特性
IUPAC Name |
1-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)10-6-8-13(9-7-10)11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLCEJNZWAYHPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10241003 | |
| Record name | 1-Phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94201-40-8 | |
| Record name | 1-Phenyl-4-piperidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=94201-40-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenylpiperidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094201408 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenylpiperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10241003 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-phenylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.094.162 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


